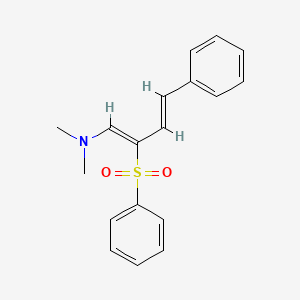

N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine, also known as DPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Fused Cyclopentenes

The compound has been utilized in novel synthesis methods for fused cyclopentenes, employing a tandem conjugate addition-[3+2]-anionic cyclization route. This reaction proceeds with complete stereospecificity, indicating its potential for creating bicyclo[3.3.0]octenes through sequential conjugate additions followed by benzenesulfinate ion ejection. The method's success hinges on the electrophilicity of the proximal pi-bond, showcasing a unique approach to synthesizing complex molecular structures (Padwa, Murphree, Ni, & Watterson, 1996).

Synthesis of Azapolycyclic Ring Systems

Another application involves the synthesis of azapolycyclic ring systems, where the compound undergoes Michael addition with primary amines to ultimately produce dihydropyrrolidines. This process illustrates a mechanism involving a proton shift after initial conjugate addition, followed by intramolecular cyclization. It highlights the compound's versatility in synthesizing complex nitrogen-containing ring systems (Flick & Padwa, 2013).

Addition Reactions to Conjugated Dienes

In the context of catalysis, the compound has shown utility in the addition of amines to conjugated dienes, yielding unsaturated amines. This process was explored over solid base catalysts, revealing insights into the reactivity and potential applications of the compound in catalytic synthesis. Such studies contribute to understanding the reactivity of amines with dienes, providing a basis for developing new synthetic methodologies (Kakuno & Hattori, 1984).

Propiedades

IUPAC Name |

(1Z,3E)-2-(benzenesulfonyl)-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19(2)15-18(14-13-16-9-5-3-6-10-16)22(20,21)17-11-7-4-8-12-17/h3-15H,1-2H3/b14-13+,18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXQCGCSSZBVKU-JRDADBJUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)

![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)

![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)